

Measuring Intracellular Calcium Concentration Changes with Cilnidipine: Application Notes and Protocols

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Compound of Interest

Compound Name: *Cilnidipine*

Cat. No.: *B10753091*

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Introduction

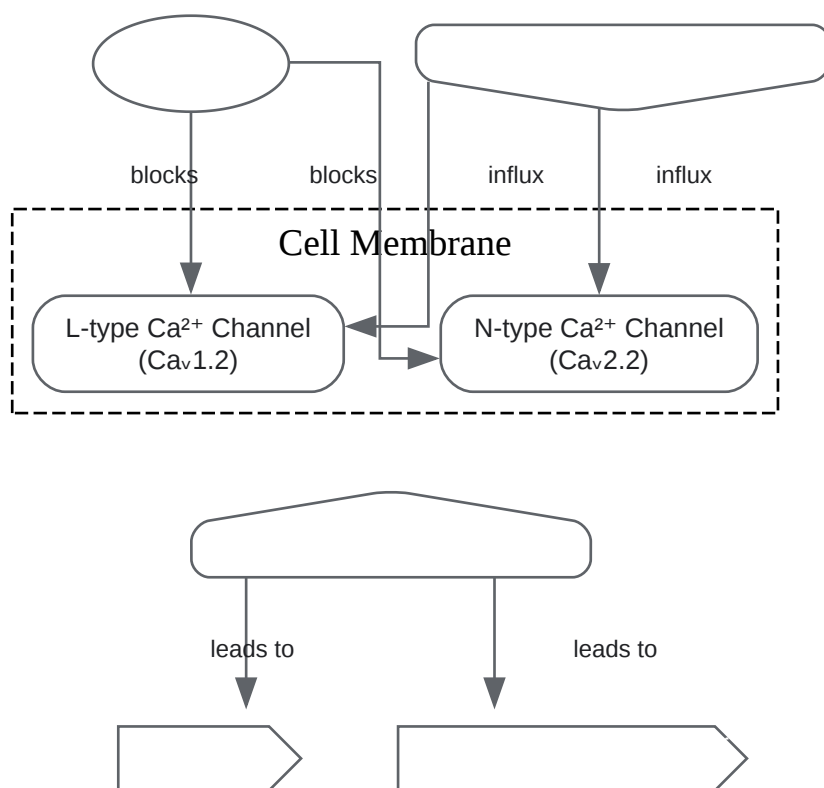
Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker that uniquely inhibits both L-type and N-type voltage-gated calcium channels.[1][2] This dual-blocking action not only contributes to its antihypertensive effects by relaxing vascular smooth muscle (L-type channel blockade) but also suppresses sympathetic nerve activity by inhibiting norepinephrine release from nerve terminals (N-type channel blockade).[1][2] Understanding the precise effects of **Cilnidipine** on intracellular calcium ($[Ca^{2+}]_i$) dynamics is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

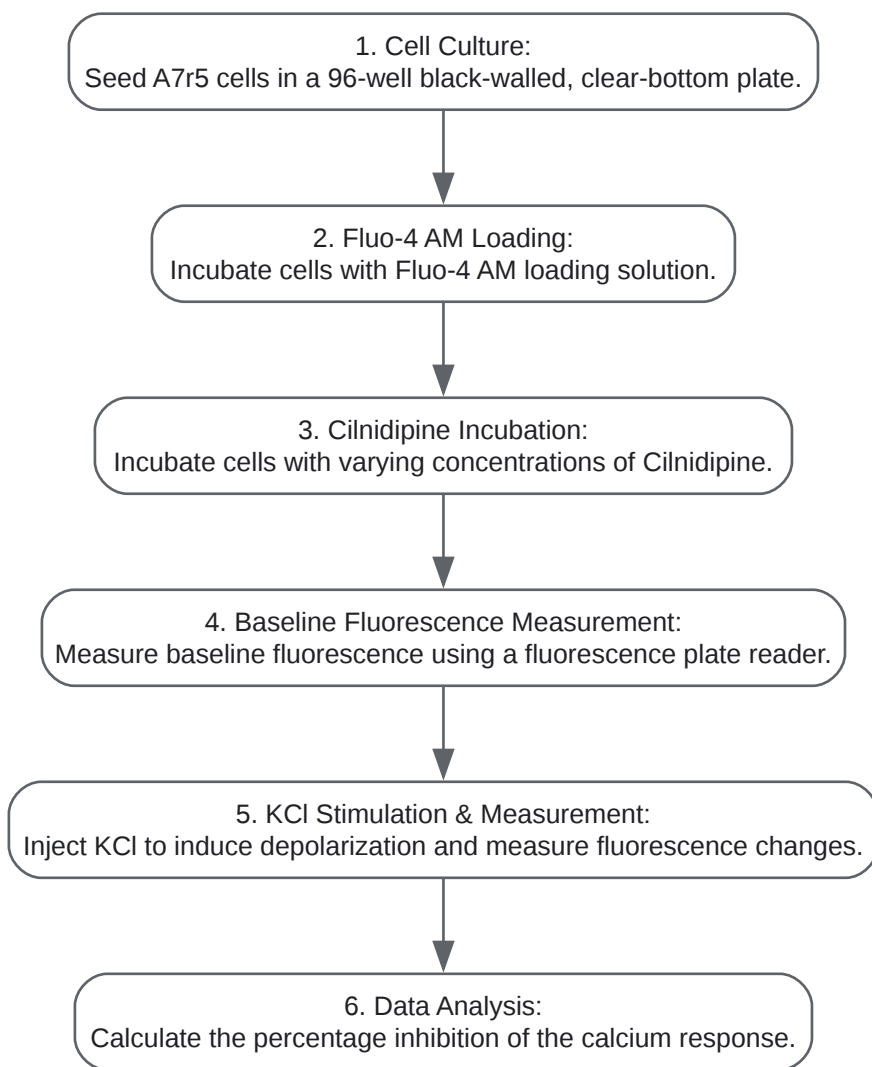
These application notes provide detailed protocols for measuring changes in intracellular calcium concentration in response to **Cilnidipine** using common fluorescent calcium indicators, Fluo-4 AM and Fura-2 AM.

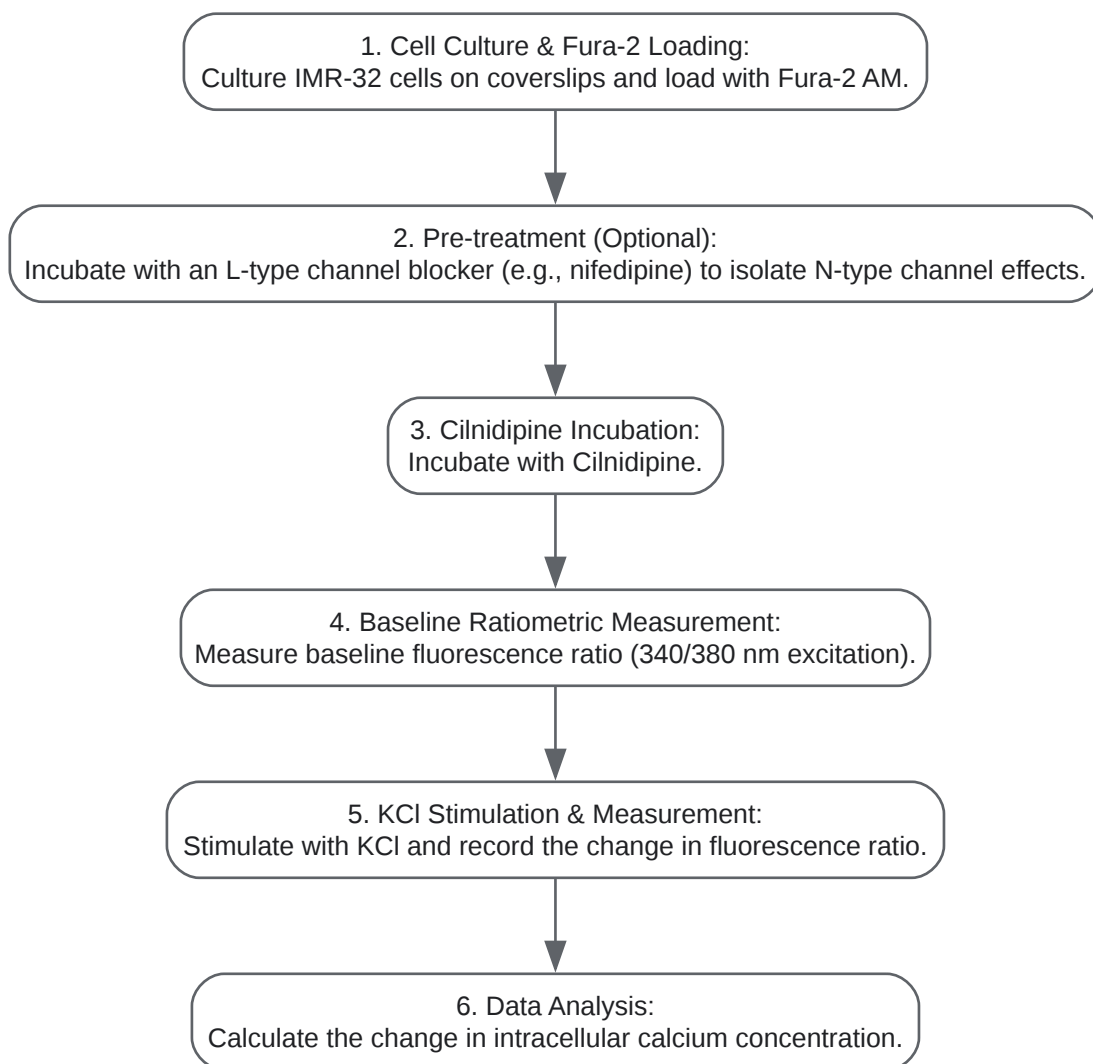
Mechanism of Action: Cilnidipine's Dual Blockade of Calcium Channels

Cilnidipine exerts its pharmacological effects by binding to and blocking the pore of both L-type ($Ca_v1.2$) and N-type ($Ca_v2.2$) voltage-gated calcium channels. This blockade inhibits the influx of extracellular calcium into cells, leading to a decrease in intracellular calcium

concentration. In vascular smooth muscle cells, this results in vasodilation and a reduction in blood pressure. In neuronal cells, the blockade of N-type channels at presynaptic terminals reduces neurotransmitter release, contributing to the sympatholytic effect of **Cilnidipine**.







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References

- 1. Neuronal Ca²⁺ channel blocking action of an antihypertensive drug, cilnidipine, in IMR-32 human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cilnidipine on muscle fiber composition, capillary density and muscle blood flow in fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

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